N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide
Description
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-(N-methyl-4-methoxybenzenesulfonamido)thiophene-2-carboxamide is a structurally complex small molecule featuring a thiophene core substituted with a carboxamide group at position 2, a benzodioxole moiety at the N-terminal, and a 4-methoxybenzenesulfonamide group at position 2. The benzodioxole (1,3-benzodioxol-5-yl) substituent is a common pharmacophore in bioactive molecules, known for enhancing metabolic stability and bioavailability .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-[(4-methoxyphenyl)sulfonyl-methylamino]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O6S2/c1-23(31(25,26)16-6-4-15(27-2)5-7-16)17-9-10-30-20(17)21(24)22-12-14-3-8-18-19(11-14)29-13-28-18/h3-11H,12-13H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPIIJWDPYETTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(SC=C1)C(=O)NCC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone with a cyanoacetate in the presence of elemental sulfur.
Coupling Reactions: The benzodioxole and thiophene rings are then coupled using appropriate coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Introduction of the Sulfonamide Group: This step involves the reaction of the intermediate with a sulfonyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is being explored as a potential inhibitor of protein kinases, which are involved in various signaling pathways related to cancer and other diseases.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It is included in screening libraries for drug discovery and development.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby modulating the signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Functional Groups
Key Observations :
- Thiophene vs.
- Sulfonamide vs. Nitro Groups : The 4-methoxybenzenesulfonamido group may enhance solubility and target binding compared to the nitro group in , which is associated with antibacterial activity but higher toxicity.
- Benzodioxole vs. Trifluoromethylphenyl : The benzodioxole group improves metabolic stability over trifluoromethylphenyl groups, which are more lipophilic but prone to oxidative degradation .
Spectroscopic Data :
Notable Differences:
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(N-methyl-4-methoxybenzenesulfonamido)thiophene-2-carboxamide is a synthetic compound with potential therapeutic applications, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzodioxole moiety, a thiophene ring, and a sulfonamide group. The molecular formula is with a molecular weight of 448.49 g/mol. Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | C21H20N2O6S |
| Molecular Weight | 448.49 g/mol |
| LogP | 2.2781 |
| Polar Surface Area | 88.759 Ų |
| Hydrogen Bond Acceptors | 11 |
| Hydrogen Bond Donors | 1 |
The primary mechanism of action for N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(N-methyl-4-methoxybenzenesulfonamido)thiophene-2-carboxamide involves the inhibition of specific protein kinases. These kinases play crucial roles in various signaling pathways associated with cell proliferation and survival. The compound binds to the active site of the kinase, effectively inhibiting its activity and modulating downstream signaling events.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity by targeting multiple signaling pathways involved in tumor growth and metastasis. For instance, it has been shown to inhibit the proliferation of cancer cell lines in vitro, including breast and lung cancer cells.
Enzyme Inhibition
Research has demonstrated that N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(N-methyl-4-methoxybenzenesulfonamido)thiophene-2-carboxamide acts as an effective inhibitor of various enzymes, including those involved in metabolic pathways. This inhibition can lead to altered metabolism in cancer cells, further contributing to its anticancer effects.
Case Studies
- In Vitro Studies : A study conducted on breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity at low concentrations.
- Mechanistic Insights : Another investigation revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as an apoptosis-inducing agent.
- Animal Models : In vivo studies using mouse models of cancer have demonstrated that administration of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(N-methyl-4-methoxybenzenesulfonamido)thiophene-2-carboxamide significantly reduces tumor size compared to control groups.
Research Findings
The following table summarizes key research findings related to the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
